

4-(4'-Chlorobenzoyloxy)phenylboronic acid CAS number 870778-91-9

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Compound of Interest

Compound Name: 4-(4'-Chlorobenzoyloxy)phenylboronic acid

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An In-depth Technical Guide to **4-(4'-Chlorobenzoyloxy)phenylboronic acid** (CAS 870778-91-9): Properties, Synthesis, and Applications in Cross-Coupling Chemistry

Introduction

4-(4'-Chlorobenzoyloxy)phenylboronic acid, registered under CAS number 870778-91-9, is a highly functionalized organoboron compound. As a derivative of phenylboronic acid, its principal value lies in its role as a versatile building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.^[1] The molecule's distinct architecture, featuring a diaryl ether linkage with a terminal chlorobenzyl group, makes it a valuable synthon for introducing this specific pharmacophore into complex molecular frameworks. This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals, detailing its properties, characterization, a representative synthetic application, and critical safety protocols.

Physicochemical Properties and Molecular Characterization

The utility of any chemical reagent is fundamentally tied to its physical and chemical properties. Understanding these characteristics is paramount for its effective handling, storage, and application in synthesis.

Core Properties

The key physicochemical data for **4-(4'-Chlorobenzyloxy)phenylboronic acid** are summarized below.

Property	Value	Source
CAS Number	870778-91-9	[2]
Molecular Formula	C ₁₃ H ₁₂ BClO ₃	[2]
Molecular Weight	262.50 g/mol	[2]
Appearance	Typically an off-white to white solid	General Knowledge
Classification	Arylboronic Acid, Diaryl Ether	[3]

Structural Attributes and Stability

Structurally, the compound is a trivalent organoboron species, which imparts significant Lewis acidity to the boron atom.[3] A critical aspect of boronic acid chemistry is the propensity to undergo dehydration to form a cyclic trimer anhydride, known as a boroxine. This equilibrium between the monomeric acid and the boroxine is important, as the boroxine can be less reactive in certain coupling reactions.[4][5] Therefore, for quantitative applications, it is often necessary to either use the reagent freshly recrystallized or employ conditions that favor the monomeric form.[4] The compound is generally stable under standard laboratory conditions but, like many boronic acids, can be sensitive to air and moisture over long-term storage, leading to gradual degradation.[6]

Spectroscopic Characterization

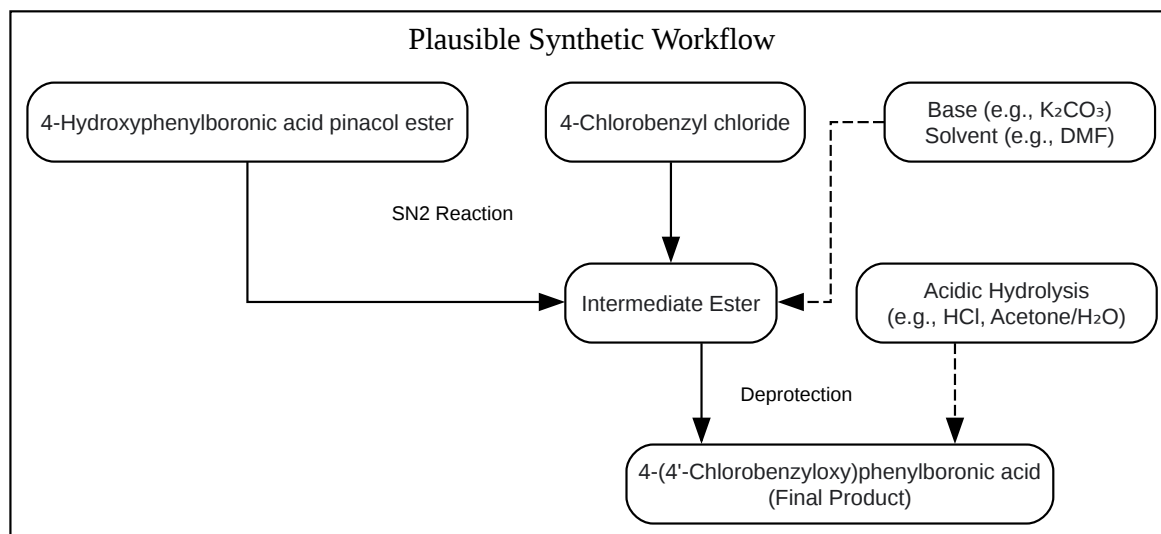
Thorough characterization is essential to confirm the identity and purity of the reagent. The expected spectral features are outlined below.

Technique	Expected Features
^1H NMR	- Aromatic protons of the phenylboronic acid ring will appear as two distinct doublets (AA'BB' system) due to the 4-substitution. - Aromatic protons of the chlorobenzyl ring will also appear as a distinct AA'BB' system of two doublets. - A characteristic singlet for the benzylic methylene (-CH ₂ -) protons will be observed, typically around 5.0-5.2 ppm. - A broad singlet corresponding to the B(OH) ₂ protons is expected, which is exchangeable with D ₂ O.
^{13}C NMR	- Multiple signals in the aromatic region (typically 110-160 ppm). - The carbon atom directly bonded to the boron atom can be difficult to observe or appear as a broad signal due to quadrupolar relaxation of the ^{11}B nucleus. [3] - A signal for the benzylic methylene carbon.
^{11}B NMR	- A single, broad resonance is expected in the range of 25–35 ppm, characteristic of a tricoordinate arylboronic acid.[3]
FT-IR	- A strong, broad O-H stretching band around 3200–3400 cm ⁻¹ . - A very strong B-O stretching band in the 1310–1380 cm ⁻¹ region.[3] - C-O-C stretching for the ether linkage. - C-Cl stretching in the fingerprint region.
Mass Spec (ESI-MS)	- Identification of the molecular ion peak [M-H] ⁻ or adducts like [M+Na] ⁺ . High-resolution mass spectrometry should confirm the elemental composition.

Synthesis and Purification

While **4-(4'-Chlorobenzyloxy)phenylboronic acid** is commercially available, understanding its synthesis provides insight into potential impurities. A common and logical approach involves

a Williamson ether synthesis.



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Caption: Synthetic workflow for the target compound.

Hypothetical Laboratory Synthesis Protocol

This protocol describes the ether formation followed by deprotection.

Objective: To synthesize **4-(4'-Chlorobenzyloxy)phenylboronic acid**.

Materials:

- 4-Hydroxyphenylboronic acid pinacol ester
- 4-Chlorobenzyl chloride
- Potassium carbonate (K_2CO_3), anhydrous
- N,N-Dimethylformamide (DMF)
- Ethyl acetate (EtOAc)

- Brine (saturated NaCl solution)
- Magnesium sulfate (MgSO_4), anhydrous
- 1M Hydrochloric acid (HCl)
- Acetone

Procedure:

- Ether Synthesis: To a round-bottom flask under a nitrogen atmosphere, add 4-hydroxyphenylboronic acid pinacol ester (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMF.
- Stir the suspension at room temperature for 15 minutes.
- Add 4-chlorobenzyl chloride (1.1 eq) dropwise to the reaction mixture.
- Heat the mixture to 60-70 °C and monitor the reaction by TLC until the starting material is consumed.
- Workup: Cool the reaction to room temperature. Pour the mixture into water and extract with ethyl acetate (3x).
- Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to yield the crude protected intermediate.
- Deprotection: Dissolve the crude intermediate in a mixture of acetone and 1M HCl.
- Stir the reaction at room temperature for 2-4 hours until deprotection is complete (monitored by TLC or LC-MS).
- Isolation: Remove the acetone under reduced pressure. The aqueous residue will likely contain a precipitate. Filter the solid, wash with cold water, and dry under vacuum to afford the final product, **4-(4'-Chlorobenzyloxy)phenylboronic acid**.

Purification Considerations

As previously noted, commercial boronic acids often contain their corresponding boroximes.^[4] For reactions sensitive to stoichiometry, recrystallization from an appropriate solvent system (e.g., water or an organic solvent mixture) is recommended to ensure high purity and reactivity.^[4]

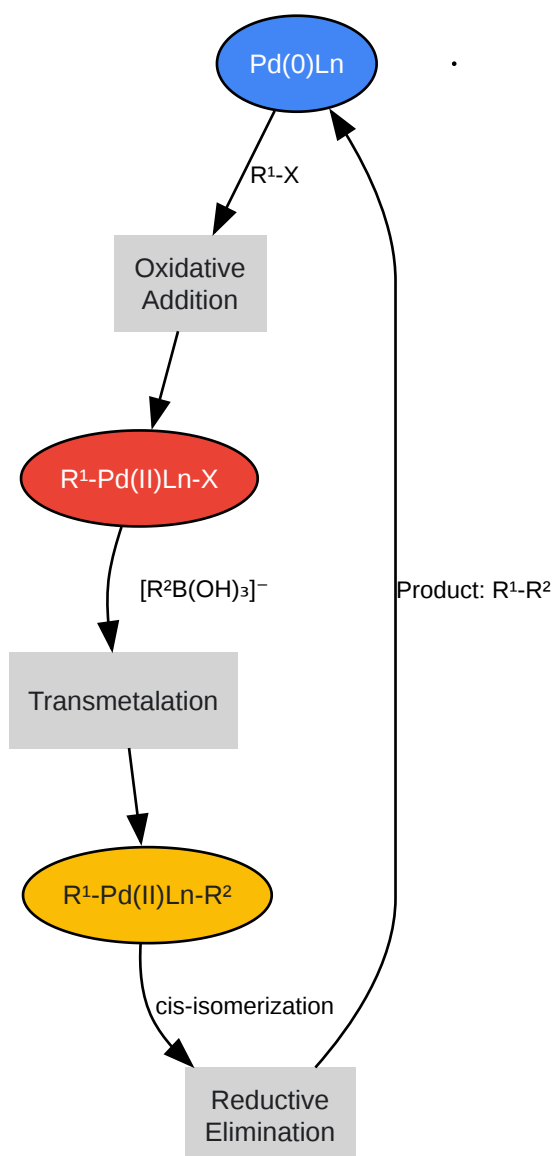
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of **4-(4'-Chlorobenzyloxy)phenylboronic acid** is in the Suzuki-Miyaura reaction to form a C(sp²)-C(sp²) bond.^[1] This reaction is a cornerstone of modern organic synthesis due to its mild conditions, functional group tolerance, and the commercial availability of a vast array of reagents.^{[7][8]}

Mechanistic Overview

The reaction proceeds via a catalytic cycle involving a palladium species. The generally accepted mechanism involves three key steps:

- **Oxidative Addition:** The active Pd(0) catalyst inserts into the aryl halide (R¹-X) bond, forming a Pd(II) complex.
- **Transmetalation:** The boronic acid (R²-B(OH)₂), activated by a base to form a more nucleophilic boronate species [R²-B(OH)₃]⁻, transfers its organic group (R²) to the Pd(II) complex, displacing the halide.^{[7][9]}
- **Reductive Elimination:** The two organic fragments (R¹ and R²) on the palladium center couple, forming the new C-C bond (R¹-R²) and regenerating the Pd(0) catalyst, which re-enters the cycle.^[1]



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Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Field-Proven Experimental Protocol

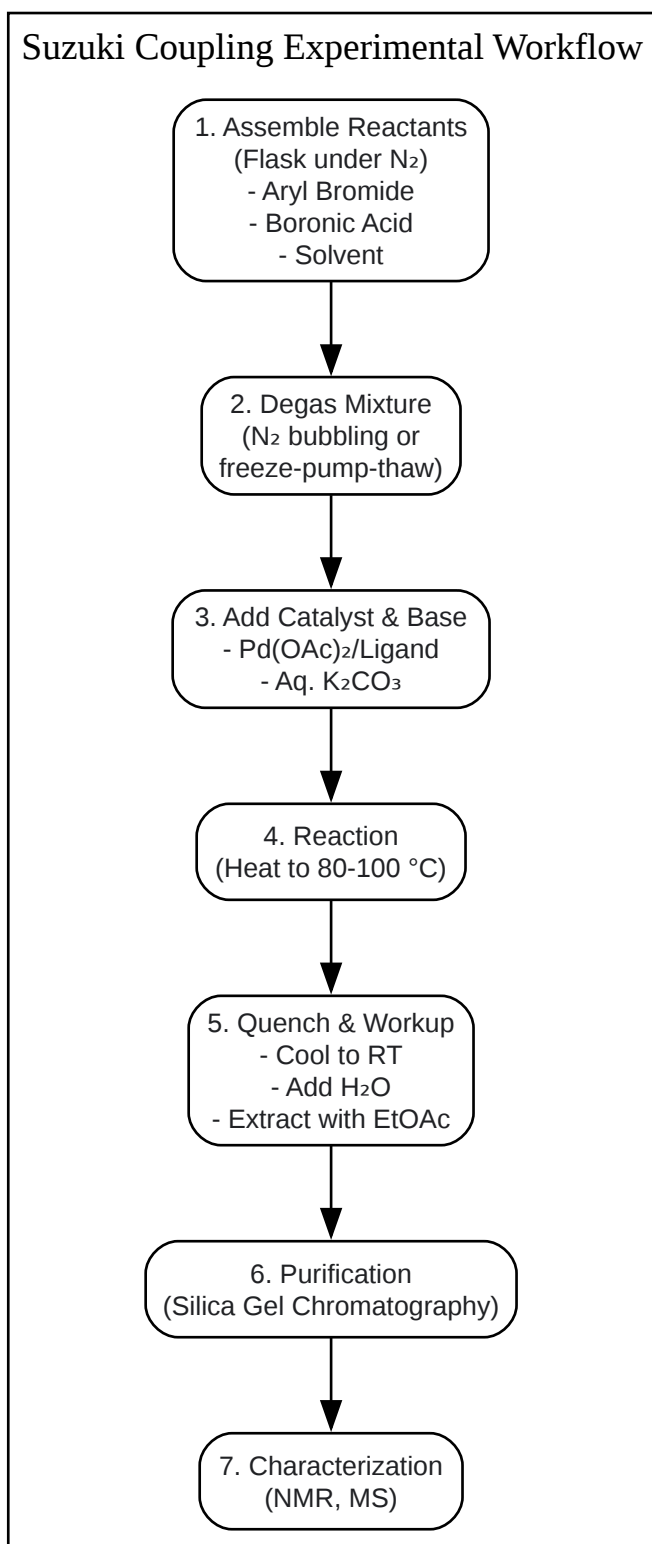
This protocol provides a robust method for coupling **4-(4'-Chlorobenzyloxy)phenylboronic acid** with a model aryl bromide.

Objective: Synthesis of 4'-((4-methoxyphenyl)methoxy)-[1,1'-biphenyl]-4-ol (hypothetical product name may vary) via Suzuki-Miyaura coupling.

Reactants:

- **4-(4'-Chlorobenzyloxy)phenylboronic acid** (1.2 eq)
- 1-Bromo-4-methoxybenzene (1.0 eq)
- Palladium(II) Acetate ($\text{Pd}(\text{OAc})_2$, 0.02 eq)
- Triphenylphosphine (PPh_3 , 0.08 eq) or a more advanced ligand like SPhos.
- Potassium Carbonate (K_2CO_3 , 2.5 eq), aqueous solution (2M)
- Solvent: Toluene or 1,4-Dioxane

Experimental Workflow:



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Caption: Step-by-step workflow for the Suzuki coupling experiment.

Procedure:

- Setup: To a flame-dried Schlenk flask, add the aryl bromide (1.0 eq), **4-(4'-Chlorobenzyloxy)phenylboronic acid** (1.2 eq), the palladium catalyst, and the ligand (if solid).
- Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
- Solvent Addition: Add the organic solvent (e.g., Toluene) via syringe, followed by the aqueous base solution.
- Degassing: Degas the resulting biphasic mixture by bubbling nitrogen through it for 15-20 minutes. This step is critical to remove dissolved oxygen, which can deactivate the palladium catalyst.
- Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring to ensure mixing between the aqueous and organic phases. Monitor the reaction's progress using TLC or LC-MS.
- Workup: Upon completion, cool the reaction to room temperature. Dilute with water and transfer to a separatory funnel.
- Extract the aqueous layer with an organic solvent like ethyl acetate (3x).
- Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate in vacuo.
- Purification: The resulting crude product is then purified by flash column chromatography on silica gel to yield the pure biaryl product.

Applications in Drug Discovery

The incorporation of specific structural motifs is a key strategy in medicinal chemistry to modulate a compound's biological activity and pharmacokinetic profile.^[10] The diaryl ether moiety present in **4-(4'-Chlorobenzyloxy)phenylboronic acid** is found in numerous biologically active molecules. This framework provides a semi-rigid scaffold that can orient other functional groups for optimal interaction with biological targets.

The strategic introduction of a chlorine atom, as in this reagent, is a common tactic in drug design.^[11] Halogens can influence a molecule's properties by:

- Increasing Lipophilicity: This can enhance membrane permeability and oral absorption.^[11]
- Metabolic Blocking: A strategically placed halogen can block sites of metabolic oxidation, thereby increasing the drug's half-life.
- Modulating Potency: The chlorine atom can engage in halogen bonding or other specific interactions within a protein's binding pocket, potentially increasing affinity and potency.

By using **4-(4'-Chlorobenzoyloxy)phenylboronic acid** in a synthesis campaign, medicinal chemists can rapidly generate analogues containing this privileged substructure to explore structure-activity relationships (SAR) and optimize lead compounds.^[12]

Safety, Handling, and Storage

Proper handling of organoboron reagents is essential for laboratory safety.

Hazard Profile:

- Health Hazards: Harmful if swallowed.^[13] Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.
- Recommended PPE: Always handle in a chemical fume hood.^[14] Wear ANSI-compliant safety goggles, nitrile gloves, and a lab coat.^{[6][15]}
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.^{[6][14]} For long-term stability and to prevent degradation, storage under an inert atmosphere (Nitrogen or Argon) and refrigeration is recommended.^[6]
- Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Boronic acid waste should not be poured down the drain.^[14]

Conclusion

4-(4'-Chlorobenzoyloxy)phenylboronic acid is more than just a chemical intermediate; it is an enabling tool for chemical innovation. Its well-defined structure allows for the precise

installation of a valuable diaryl ether motif into target molecules. A thorough understanding of its properties, reactivity in the Suzuki-Miyaura coupling, and proper handling procedures empowers researchers to leverage its full potential in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.

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